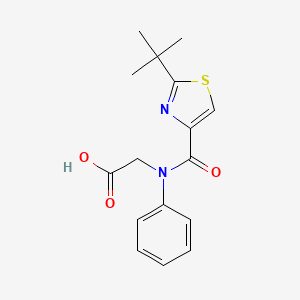![molecular formula C15H15F3N2O4 B6661148 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid](/img/structure/B6661148.png)
2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid is a synthetic organic compound that features a trifluoroethyl group, a pyrrolidine ring, and an anilinoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Anilinoacetic Acid: The final step involves coupling the pyrrolidine derivative with anilinoacetic acid under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its trifluoroethyl group imparts unique properties that can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism by which 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine ring can interact with hydrophobic pockets in the target molecule. This combination of interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)propionic acid
- 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)butanoic acid
Uniqueness
Compared to similar compounds, 2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid stands out due to its specific combination of functional groups, which can result in unique chemical and biological properties. The presence of the trifluoroethyl group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4/c16-15(17,18)9-19-7-10(6-12(19)21)14(24)20(8-13(22)23)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMCLPYCMPNNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(F)(F)F)C(=O)N(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]acetyl]amino]acetic acid](/img/structure/B6661072.png)
![2-[Methyl-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]amino]propanoic acid](/img/structure/B6661081.png)



![3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]propanoic acid](/img/structure/B6661109.png)
![2-(Aminomethyl)-2-ethyl-1-(2-oxa-7-azaspiro[4.4]nonan-7-yl)butan-1-one;hydrochloride](/img/structure/B6661113.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride](/img/structure/B6661123.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-3-fluoro-N-methyl-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B6661127.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-3-(4-fluorophenyl)-N-methylpropanamide;hydrochloride](/img/structure/B6661132.png)
![2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)-3-methylphenoxy]acetic acid](/img/structure/B6661133.png)
![[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-(1H-indazol-4-yl)methanone](/img/structure/B6661137.png)


